1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol

Lipophilicity LogP Drug-likeness

1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol (CAS 1171934-99-8) is a phenoxy-propanolamine derivative with the molecular formula C10H15NO3 and molecular weight 197.23 g/mol. The compound features a 2-aminophenoxy (ortho-amino) moiety linked to a 3-methoxy-propan-2-ol backbone, distinguishing it from its closest positional isomer 1-amino-3-(2-methoxyphenoxy)propan-2-ol (CAS 63257-76-1), which bears the amino group on the side chain and the methoxy group on the aromatic ring.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
Cat. No. B12831081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCOCC(COC1=CC=CC=C1N)O
InChIInChI=1S/C10H15NO3/c1-13-6-8(12)7-14-10-5-3-2-4-9(10)11/h2-5,8,12H,6-7,11H2,1H3
InChIKeyKKAJRFBMDOSBMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol: Structural and Physicochemical Baseline for Procurement Selection


1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol (CAS 1171934-99-8) is a phenoxy-propanolamine derivative with the molecular formula C10H15NO3 and molecular weight 197.23 g/mol . The compound features a 2-aminophenoxy (ortho-amino) moiety linked to a 3-methoxy-propan-2-ol backbone, distinguishing it from its closest positional isomer 1-amino-3-(2-methoxyphenoxy)propan-2-ol (CAS 63257-76-1), which bears the amino group on the side chain and the methoxy group on the aromatic ring [1]. This compound belongs to a class of amino alcohol scaffolds relevant to pharmaceutical intermediate chemistry and materials science.

Why 1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol Cannot Be Interchanged with Regioisomeric or Side-Chain Amino Analogs


The 2-aminophenoxy (ortho-amino) architecture of 1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol generates physicochemical and reactivity properties that are not replicated by its 4-aminophenoxy regioisomer or by positional isomers bearing the amino group on the aliphatic side chain. Critically, the ortho-amino position on the aromatic ring enables intramolecular hydrogen bonding with the phenoxy oxygen and predisposes the molecule toward cyclization pathways that are inaccessible to para- or meta-substituted analogs [1]. These structural features produce measurable differences in lipophilicity (LogP), polymerization behavior, and derivatization potential compared to all close analogs, making straightforward substitution invalid for applications requiring specific physicochemical or reactivity profiles .

Quantitative Differentiation Evidence for 1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol


Lipophilicity Differentiation: Target Compound LogP 0.6549 vs Positional Isomer LogP 1.0939

The target compound 1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol (CAS 1171934-99-8) exhibits a computed LogP of 0.6549 , substantially lower than its closest positional isomer 1-amino-3-(2-methoxyphenoxy)propan-2-ol (CAS 63257-76-1), which has a LogP of 1.0939 [1]. Both compounds share identical TPSA values (64.71 Ų), confirming that the lipophilicity difference arises from the reversed positioning of the amino and methoxy substituents rather than from polar surface area effects.

Lipophilicity LogP Drug-likeness Permeability

Polymerization Outcome: 2-Aminophenoxy Units Yield Cyclic Oligomers While 4-Aminophenoxy Units Produce High-Molecular-Weight Polymers

In a direct comparative study of aromatic diamines containing either 2-aminophenoxy or 4-aminophenoxy units reacted with bis(ether anhydride)s to form poly(ether imide)s, diamines with 4-aminophenoxy groups consistently gave high-molecular-weight polymers that could be cast into mechanically coherent films. In contrast, diamines with 2-aminophenoxy groups yielded only low-molecular-weight powdery products that could not be cast into films, with mass spectrometry revealing these products to consist primarily of cyclic oligomers (predominantly [2+2] cyclic dimers), confirming that the 2-aminophenoxy architecture predisposes the system toward cyclization [1].

Polymer chemistry Polyetherimide 2-Aminophenoxy Cyclic oligomer

Distinct Pharmaceutical Reference Standard and Impurity Profiling Role vs Positional Isomer

The positional isomer 1-amino-3-(2-methoxyphenoxy)propan-2-ol (CAS 63257-76-1) is an established metabolite of mephenoxalone (metabolite V, formed via oxazolidone ring opening) [1] and serves as a key precursor in the synthesis of the anti-anginal drug ranolazine . It is commercially catalogued as a mephenoxalone impurity reference standard (Pharmaffiliates Catalogue No. PA 13 3271000) [2]. The target compound 1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol (CAS 1171934-99-8), possessing the amino group on the aromatic ring rather than the side chain, is structurally incapable of serving as a direct substitute for either the mephenoxalone metabolite identification or the ranolazine synthetic pathway, and thus occupies a distinct analytical reference standard niche.

Pharmaceutical impurity Reference standard Mephenoxalone Ranolazine

Recommended Application Scenarios for 1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol Based on Differential Evidence


Synthesis of Cyclic Oligomers and Macrocyclic Compounds via 2-Aminophenoxy-Directed Cyclization

The 2-aminophenoxy architecture of 1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol predisposes condensation products toward cyclic oligomer formation rather than linear high-molecular-weight polymers, as demonstrated in poly(ether imide) systems where 2-aminophenoxy-containing diamines yield predominantly [2+2] cyclic dimers [1]. This compound is therefore specifically suited as a monomer or building block for the targeted synthesis of macrocyclic ether-imides, benzoxazine derivatives, and other cyclized heterocyclic scaffolds that are inaccessible from the corresponding 4-aminophenoxy or side-chain amino analogs. Researchers seeking to prepare defined cyclic architectures should procure this ortho-amino isomer rather than the para-amino regioisomer (CAS 94925-86-7).

Aqueous-Phase Formulation and Hydrophilicity-Optimized Drug Design

With a LogP of 0.6549, the target compound is approximately 2.75-fold more hydrophilic than its positional isomer bearing the amino group on the side chain (LogP 1.0939, CAS 63257-76-1), despite both compounds having identical TPSA values (64.71 Ų) . This property makes 1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol the preferred choice for medicinal chemistry programs requiring enhanced aqueous solubility or reduced non-specific protein binding, particularly when designing lead compounds where the primary amine must be retained for further derivatization while maintaining favorable hydrophilicity.

Pharmaceutical Reference Standard for Ortho-Aminophenoxy Impurity Identification

Unlike its side-chain amino isomer (CAS 63257-76-1), which is an established mephenoxalone metabolite and ranolazine precursor , 1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol occupies a distinct structural space as an ortho-aminophenoxy impurity or degradant that may arise in synthetic routes involving 2-aminophenol starting materials. Analytical laboratories requiring a reference standard for method validation, forced degradation studies, or impurity profiling of drug substances containing the 2-aminophenoxy substructure should procure this specific isomer (available at 98% purity) rather than attempting to use the side-chain amino isomer, which would produce different chromatographic retention times and mass spectral fragmentation patterns.

Primary Amine Derivatization Platform for Parallel Library Synthesis

The primary aromatic amine of 1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol (confirmed by H_Donors = 2 and the absence of N-alkyl substitution ) provides a versatile handle for amide coupling, sulfonamide formation, reductive amination, and diazotization reactions that are not accessible with secondary amine analogs such as moprolol (CAS 5741-22-0). This compound can serve as a core scaffold for generating diverse compound libraries through parallel synthesis, with the ortho-amino position additionally enabling subsequent heterocycle formation (benzimidazoles, benzoxazoles, quinoxalines) via condensation with appropriate electrophiles.

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